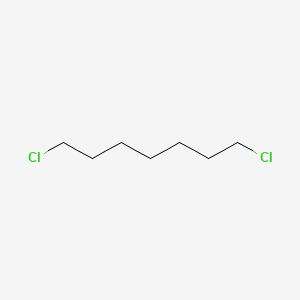

1,7-Dichloroheptane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18516. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,7-dichloroheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14Cl2/c8-6-4-2-1-3-5-7-9/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEMXLIZFGUOGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCl)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061167 | |

| Record name | Heptane, 1,7-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

821-76-1 | |

| Record name | 1,7-Dichloroheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=821-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptane, 1,7-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,7-Dichloroheptane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptane, 1,7-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptane, 1,7-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,7-Dichloroheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,7-Dichloroheptane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NWS2NGS4S4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,7-dichloroheptane chemical and physical properties

An In-Depth Technical Guide to 1,7-Dichloroheptane: Properties, Applications, and Experimental Protocols

Introduction

This compound (CAS No. 821-76-1) is a linear bifunctional organochlorine compound that serves as a crucial and versatile intermediate in the field of organic synthesis.[1][2] Its seven-carbon backbone, flanked by two reactive chlorine atoms at the terminal positions, allows for a wide array of chemical transformations. This makes it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, specialty polymers, and other fine chemicals.[1][3] As a colorless liquid with a characteristic strong odor, its utility is rooted in its predictable reactivity and its solubility in a range of common organic solvents.[1]

This guide provides a comprehensive overview of the core chemical and physical properties of this compound, its spectroscopic signature, reactivity, and key applications. Furthermore, it details a standard laboratory protocol for its synthesis and outlines essential safety and handling procedures for its use in a research and development setting.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, purification, and application in chemical reactions.

| Property | Value | Source(s) |

| CAS Registry Number | 821-76-1 | [4][5][6] |

| Molecular Formula | C₇H₁₄Cl₂ | [4][5][7] |

| Molecular Weight | 169.09 g/mol | [4][6][7] |

| Appearance | Colorless liquid | [1][3] |

| Boiling Point | 220.6°C at 760 mmHg | [1] |

| Melting Point | ~23.5°C (estimate) | [1][8] |

| Density | ~1.013 - 1.045 g/cm³ | [1][9] |

| Refractive Index (n_D) | ~1.442 - 1.458 | [1][8][9] |

| Flash Point | 83.1°C | [1][2] |

| Solubility | Soluble in polar and nonpolar organic solvents | [1] |

| IUPAC Name | This compound | [4][6] |

| Synonyms | Heptamethylene dichloride, Heptamethylene chloride | [2][5] |

Spectroscopic Characterization

Spectroscopic data is critical for the unambiguous identification and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the carbon chain. The protons on the chlorinated carbons (C1 and C7) would appear as a triplet at approximately 3.5 ppm due to coupling with the adjacent CH₂ group. The internal methylene groups (C2-C6) would produce overlapping multiplets in the upfield region of the spectrum, typically between 1.3 and 1.8 ppm.

-

¹³C NMR: The carbon NMR spectrum would show a signal for the carbon atoms bonded to chlorine (C1 and C7) at around 45 ppm. The other chemically distinct methylene carbons in the chain would appear at higher field strengths (lower ppm values).[6]

-

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound is characterized by strong C-H stretching vibrations just below 3000 cm⁻¹. The most indicative absorption is the C-Cl stretch, which typically appears in the fingerprint region between 600 and 800 cm⁻¹.[10]

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺). A characteristic feature of chlorine-containing compounds is the isotopic pattern of the molecular ion, with peaks at M, M+2, and M+4, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[4] Fragmentation would likely involve the loss of a chlorine atom or cleavage of the carbon chain.

Reactivity and Synthetic Utility

The synthetic value of this compound stems from the reactivity of the two primary alkyl chloride groups. These groups are susceptible to nucleophilic substitution reactions (both Sₙ1 and Sₙ2 mechanisms, though Sₙ2 is more common for primary halides), allowing for the introduction of a wide variety of functional groups.

This bifunctionality is particularly useful for synthesizing symmetrical long-chain compounds or for creating heterocyclic structures. Common transformations include:

-

Williamson Ether Synthesis : Reaction with alkoxides (RO⁻) to form dialkoxyheptanes.

-

Amine Alkylation : Reaction with ammonia or primary/secondary amines to produce diamines.

-

Cyanide Substitution : Reaction with cyanide salts (e.g., NaCN) to form the corresponding dinitrile, which can be further hydrolyzed to a dicarboxylic acid.

-

Grignard Reagent Formation : While challenging due to potential intramolecular reactions, it can be used to form di-Grignard reagents under specific conditions for subsequent reactions with electrophiles.

The general pathway for nucleophilic substitution is illustrated below.

Caption: General Nucleophilic Substitution Workflow.

Key Applications

This compound is a foundational material in several areas of chemical production and research:

-

Pharmaceutical Synthesis : It is used as a linker to connect different pharmacophores or to build heterocyclic systems that form the core of various drug molecules.[1][7]

-

Agrochemicals : It serves as a starting material for the synthesis of certain pesticides and herbicides.[1]

-

Polymer Science : It can be used as a chain extender or cross-linking agent in the production of specialty polymers and materials.[3]

-

Fine Chemicals : Its versatility makes it a common intermediate for producing a wide range of fine chemicals, including fragrances and dyes.[1][3]

Experimental Protocol: Synthesis from 1,7-Heptanediol

A common laboratory-scale synthesis of this compound involves the dichlorination of 1,7-heptanediol using a chlorinating agent like concentrated hydrochloric acid.[2]

Objective : To synthesize this compound from 1,7-heptanediol.

Materials :

-

1,7-Heptanediol

-

Concentrated Hydrochloric Acid (HCl)

-

Triethylamine Hydrochloride (Et₃N·HCl) (as a catalyst/phase-transfer agent)

-

Ethyl Acetate

-

Distillation apparatus

-

Reaction vessel with heating and stirring capabilities

Procedure :

-

Reaction Setup : In a suitable reaction vessel, charge 1,7-heptanediol (1.0 mol), concentrated hydrochloric acid (2.2 mol), and triethylamine hydrochloride (1.0 mol).[2]

-

Heating : Heat the reaction mixture to 100-110°C with constant stirring.[2]

-

Reaction Monitoring : Maintain the temperature and monitor the reaction progress (e.g., by TLC or GC) until the starting material (1,7-heptanediol) is consumed. This typically takes 2-3 hours.[2]

-

Work-up : Cool the reaction mixture slightly. Concentrate the mixture under reduced pressure to remove excess hydrochloric acid.[2]

-

Extraction : Add ethyl acetate to the residue and transfer to a separatory funnel. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.[2]

-

Purification : Distill the combined organic layers to remove the ethyl acetate solvent, yielding the crude this compound. Further purification can be achieved by vacuum distillation. The final product should be a clear, colorless liquid. A typical yield for this process is around 88%.[2]

Caption: Synthesis Workflow Diagram.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize risk.

-

GHS Hazards : It is known to cause skin irritation (H315) and serious eye irritation (H319).[6]

-

Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated area, preferably a fume hood. Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[11][12]

-

Handling : Avoid contact with skin and eyes. Prevent the formation of vapors or aerosols. Keep away from heat, sparks, and open flames. Use non-sparking tools and take measures to prevent electrostatic discharge.[12]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep it separate from incompatible materials and foodstuff containers.[2][11]

-

Disposal : Dispose of waste material at a licensed chemical destruction facility in accordance with local, state, and federal regulations. Do not allow it to enter drains or sewer systems.[11]

Conclusion

This compound is a chemical of significant industrial and academic importance. Its well-defined physicochemical properties, predictable reactivity, and versatile nature make it an indispensable building block in organic synthesis. A thorough understanding of its characteristics, coupled with stringent adherence to safety protocols, enables researchers and chemists to effectively leverage this compound in the development of novel molecules and materials.

References

-

NIST. This compound - Mass spectrum (electron ionization). NIST Chemistry WebBook, SRD 69. [Link]

-

Cheméo. Chemical Properties of this compound (CAS 821-76-1). [Link]

-

NIST. This compound - IR Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

-

NIST. This compound - General Information. NIST Chemistry WebBook, SRD 69. [Link]

-

NIST. This compound - All data. NIST Chemistry WebBook, SRD 69. [Link]

-

Stenutz. This compound. [Link]

-

NIH PubChem. This compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Versatile Organic Synthesis Intermediate for Industrial Applications. [Link]

-

NIST. This compound - Phase change data. NIST Chemistry WebBook, SRD 69. [Link]

-

ChemBK. This compound. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | C7H14Cl2 | CID 69965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 821-76-1 [chemicalbook.com]

- 8. This compound CAS#: 821-76-1 [m.chemicalbook.com]

- 9. This compound [stenutz.eu]

- 10. This compound [webbook.nist.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to 1,7-Dichloroheptane: Structure, Synthesis, and Applications in Scientific Research

Core Molecular Identifiers and Structural Information

1,7-Dichloroheptane is a linear, bifunctional alkyl halide. Its structure, characterized by a seven-carbon chain with chlorine atoms at the terminal positions, makes it a valuable synthon for introducing a flexible seven-carbon linker into various molecular architectures.[1]

Table 1: Key Identifiers for this compound [2][3]

| Identifier | Value |

| IUPAC Name | This compound |

| Chemical Formula | C₇H₁₄Cl₂ |

| Molecular Weight | 169.09 g/mol |

| CAS Number | 821-76-1 |

| PubChem CID | 69965 |

| SMILES | C(CCCCl)CCCCl |

| InChI Key | PSEMXLIZFGUOGC-UHFFFAOYSA-N |

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in experimental design and execution. This compound is a colorless liquid under standard conditions.[4][5]

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| Boiling Point | 220.6 °C at 760 mmHg | [6] |

| Melting Point | 23.5 °C (estimate) | [6] |

| Density | 1.013 g/cm³ | [6] |

| Flash Point | 83.1 °C | [6] |

| Refractive Index | 1.442 | [6] |

| Solubility | Insoluble in water; soluble in many organic solvents. | [7] |

Synthesis and Reactivity

Synthetic Protocol: From 1,7-Heptanediol

A common and efficient method for the laboratory-scale synthesis of this compound involves the nucleophilic substitution of 1,7-heptanediol.[8] The hydroxyl groups of the diol are converted to good leaving groups by protonation in the presence of a strong acid, followed by displacement by chloride ions.

Experimental Protocol: Synthesis of this compound [8]

-

Reaction Setup: In a suitable reaction vessel, combine 1,7-heptanediol (1.0 mol), concentrated hydrochloric acid (2.2 mol), and triethylamine hydrochloride (1.0 mol).

-

Heating: Heat the reaction mixture to 100-110 °C for 2-3 hours, monitoring the reaction progress by a suitable technique (e.g., TLC or GC) until the starting material is consumed.

-

Work-up: After cooling, concentrate the mixture under reduced pressure to remove excess hydrochloric acid.

-

Extraction: Extract the residue with ethyl acetate (3 x 200 mL).

-

Purification: Combine the organic layers and purify by distillation to yield this compound.

The causality behind this experimental choice lies in the robust and well-established nature of converting alcohols to alkyl halides using hydrohalic acids. The addition of triethylamine hydrochloride can facilitate the reaction.

Chemical Reactivity and Applications in Synthesis

The synthetic utility of this compound stems from the presence of two primary chloride leaving groups. This bifunctionality allows it to act as a versatile linker, connecting two molecular fragments through nucleophilic substitution reactions.[2]

Caption: Nucleophilic substitution of this compound.

This reactivity is fundamental to its application in medicinal chemistry, particularly in the synthesis of diarylheptanoids. These natural products and their synthetic analogs exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[8][9] this compound can serve as the seven-carbon backbone in the synthesis of these molecules.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃): The proton NMR spectrum is characterized by signals corresponding to the methylene groups of the heptane chain. The protons alpha to the chlorine atoms (C1 and C7) are expected to be the most downfield.

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will show distinct signals for the chemically non-equivalent carbons in the chain. The carbons bonded to the chlorine atoms will appear most downfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by absorptions corresponding to C-H stretching and bending vibrations of the alkyl chain. A characteristic C-Cl stretching band is also expected.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) and characteristic isotopic peaks due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). Fragmentation patterns will involve the loss of chlorine and successive fragmentation of the alkyl chain.[3]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

GHS Hazard Information: [3]

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling and Storage: [10] Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[10]

Toxicological Information: Detailed toxicological data for this compound is limited. However, as with other alkyl halides, prolonged or repeated exposure should be avoided. It is important to consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information.

Applications in Drug Discovery and Development

The role of this compound in drug discovery primarily lies in its use as a flexible linker or spacer molecule. The seven-carbon chain can be used to connect two pharmacophores, optimizing their spatial orientation for enhanced binding to a biological target. Its bifunctional nature allows for the synthesis of symmetrical or unsymmetrical molecules with potential therapeutic applications.

While direct incorporation into a final drug product is less common, its utility as a starting material or intermediate in the synthesis of biologically active compounds, such as certain enzyme inhibitors or receptor ligands, is a key area of its application.[11] The synthesis of diarylheptanoids, which have been investigated for various therapeutic properties, highlights the importance of this simple yet versatile building block in medicinal chemistry research.[12]

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined structural and physicochemical properties. Its straightforward synthesis and predictable reactivity make it a useful tool for researchers in organic and medicinal chemistry. The ability to introduce a seven-carbon linker is particularly relevant in the design and synthesis of new molecules with potential therapeutic applications, including the promising class of diarylheptanoids. As with all chemical reagents, a thorough understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in the laboratory.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Versatile Organic Synthesis Intermediate for Industrial Applications. Available at: [Link]

-

ChemBK. This compound. (2024-04-09). Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

NIST. This compound. NIST Chemistry WebBook. Available at: [Link]

-

ResearchSpace@UKZN. TOWARDS THE TOTAL SYNTHESIS OF A NOVEL DIARYLHEPTANOID. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Versatile Organic Synthesis Intermediate for Industrial Applications. Available at: [Link]

-

PubChemLite. This compound (C7H14Cl2). Available at: [Link]

-

An, N., et al. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum. PubMed Central (PMC). Available at: [Link]

-

PubChem. 1,7-Dichloroheptan-2-one. National Center for Biotechnology Information. Available at: [Link]

-

Kato, H., et al. Enzyme inhibitors as chemical tools to study enzyme catalysis: rational design, synthesis, and applications. PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buy this compound | 821-76-1 [smolecule.com]

- 3. This compound | C7H14Cl2 | CID 69965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,7-Dichloroheptan-4-one - Safety Data Sheet [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Page loading... [wap.guidechem.com]

- 7. PubChemLite - this compound (C7H14Cl2) [pubchemlite.lcsb.uni.lu]

- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 9. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]

- 10. echemi.com [echemi.com]

- 11. Enzyme inhibitors as chemical tools to study enzyme catalysis: rational design, synthesis, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,7-Dichloroheptane (CAS No. 821-76-1): A Bifunctional Building Block for Advanced Synthesis

This guide provides a comprehensive technical overview of 1,7-dichloroheptane, a versatile difunctionalized alkane. We will delve into its fundamental properties, spectroscopic signature, synthesis, core reactivity, and applications, with a particular focus on its utility for researchers, scientists, and professionals in drug development and material science. The causality behind experimental choices and the inherent logic of its synthetic applications are emphasized to provide actionable insights.

Introduction: The Strategic Value of a Symmetrical Linker

This compound is a linear, seven-carbon aliphatic chain functionalized with chlorine atoms at both terminal positions.[1] This symmetrical structure is not merely a chemical curiosity; it is a strategic design element that makes the molecule an invaluable bifunctional electrophile.[1][2] The two reactive sites at opposite ends of a flexible seven-carbon chain allow it to act as a versatile linker or cross-linking agent, enabling the synthesis of complex macrocycles, polymers, and pharmacologically active molecules where precise spatial separation of functional groups is critical.[1][2] Its role as a foundational intermediate in the production of pharmaceuticals, agrochemicals, and specialty polymers underscores its importance in modern organic synthesis.[2][3]

Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The physical properties of this compound dictate its handling and reaction conditions, while its spectroscopic profile provides the definitive means of structural verification.

Physical and Chemical Properties

The properties of this compound are summarized in the table below. Its liquid state at room temperature and high boiling point are typical for a molecule of its mass and polarity.[2][3] Its immiscibility with water and good solubility in common organic solvents are key considerations for reaction and workup procedures.[3][4]

| Property | Value | Source(s) |

| CAS Number | 821-76-1 | [5][6] |

| Molecular Formula | C₇H₁₄Cl₂ | [3][5][7] |

| Molecular Weight | 169.09 g/mol | [3][5][8] |

| Appearance | Colorless to pale yellow liquid | [2][3][4] |

| Density | ~1.013 - 1.09 g/cm³ at 20°C | [3][4] |

| Boiling Point | ~220.6°C - 242°C at 760 mmHg | [2][3][4] |

| Melting Point | ~23.5°C (estimate) | [3][9] |

| Flash Point | ~83.1°C | [2][3][7] |

| Refractive Index | ~1.442 - 1.4565 | [3][9] |

| Solubility | Immiscible with water; soluble in organic solvents like ethanol and ether. | [3][4] |

| LogP (Octanol/Water) | 3.41450 | [3] |

Spectroscopic Signature for Structural Elucidation

Confirming the identity and purity of this compound is crucial. The following spectroscopic data are characteristic of the molecule.

-

¹H NMR (Proton NMR): In a solvent like CDCl₃, the spectrum is expected to show three distinct signals corresponding to the three unique sets of methylene (-CH₂-) protons.[10]

-

A triplet at ~3.5 ppm, corresponding to the two protons on the carbons directly attached to the chlorine atoms (Cl-CH₂ -). The downfield shift is due to the deshielding effect of the electronegative chlorine.

-

A multiplet at ~1.8 ppm, corresponding to the four protons on the carbons beta to the chlorines (Cl-CH₂-CH₂ -).

-

A multiplet at ~1.4 ppm, corresponding to the six protons on the remaining three central carbons (-CH₂-CH₂ -CH₂ -CH₂ -CH₂-).

-

-

¹³C NMR (Carbon NMR): Due to the molecule's symmetry, the ¹³C NMR spectrum will display four distinct signals.[11]

-

A signal at ~45 ppm for the two carbons bonded to chlorine (C H₂-Cl).

-

Signals for the remaining three sets of methylene carbons appearing between ~26-32 ppm.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the hydrocarbon backbone and the carbon-halogen bonds.[12]

-

C-H stretching: Strong absorptions in the 2850-2960 cm⁻¹ region, characteristic of sp³ C-H bonds.

-

C-H bending/scissoring: Absorptions around 1465 cm⁻¹.

-

C-Cl stretching: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹, which can confirm the presence of the alkyl halide functionality.

-

-

Mass Spectrometry (MS): Electron Ionization (EI-MS) is highly informative for this compound.

-

Isotope Pattern: The most telling feature is the molecular ion cluster. Due to the two naturally occurring isotopes of chlorine (³⁵Cl and ³⁷Cl), a compound with two chlorine atoms will exhibit a characteristic pattern of three peaks: M+, [M+2]+, and [M+4]+, with a relative intensity ratio of approximately 9:6:1. This pattern is a definitive indicator of a dichloro-compound.

-

Fragmentation: Common fragmentation pathways involve the loss of a chlorine atom (M-35 or M-37) and subsequent fragmentation of the alkyl chain.

-

Synthesis: A Protocol for Laboratory Application

This compound is typically synthesized from its corresponding diol via nucleophilic substitution. The use of concentrated hydrochloric acid in the presence of a phase-transfer catalyst or simply under heat provides an effective method for this transformation.[7]

Experimental Protocol: Synthesis from 1,7-Heptanediol

This protocol describes a common and reliable method for the preparation of this compound.[7] The causality is clear: the acidic conditions protonate the hydroxyl groups of the diol, converting them into a good leaving group (H₂O), which is then displaced by the chloride ion in an Sₙ2 reaction.

Materials:

-

1,7-Heptanediol (1.0 mol)

-

Concentrated Hydrochloric Acid (2.2 mol)

-

Triethylamine Hydrochloride (optional, can facilitate the reaction)[7]

-

Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,7-heptanediol (132 g, 1.0 mol) and concentrated hydrochloric acid (2.2 mol).[7]

-

Heating: Heat the reaction mixture to 100-110°C.[7] Maintain this temperature and allow the reaction to proceed for 2-3 hours.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting diol is consumed.

-

Workup - Phase Separation: After cooling to room temperature, transfer the mixture to a separatory funnel. The organic product layer should separate from the aqueous acid layer. If the separation is not clean, add a small amount of brine to facilitate it.

-

Extraction: Discard the lower aqueous layer. Wash the organic layer sequentially with water, a 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and collect the filtrate.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can then be purified by vacuum distillation to yield high-purity this compound. A yield of around 88% has been reported for a similar procedure.[7]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Strategic Applications

The synthetic utility of this compound is rooted in the reactivity of its two terminal C-Cl bonds. As a primary alkyl halide, it readily undergoes bimolecular nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles. This bifunctionality allows it to serve as a molecular "scaffold" or "linker."

Core Reaction Pathways

The two chlorine atoms can react with a plethora of nucleophiles, either sequentially or simultaneously, to build more complex molecular architectures. This makes it a crucial starting material for compounds like esters, ethers, and amines.[3]

-

Diamination: Reaction with ammonia or primary/secondary amines yields 1,7-diaminoheptane derivatives, which are valuable monomers for polyamides or as ligands in coordination chemistry.

-

Diole/Diether Formation: Reaction with hydroxide or alkoxide nucleophiles can produce 1,7-heptanediol or its corresponding diethers.

-

Dinitrile Synthesis: Williamson ether synthesis-like reaction with cyanide salts (e.g., NaCN) produces nonanedinitrile (NC-(CH₂)₇-CN), a precursor to azelaic acid and other nylon intermediates.

-

Intramolecular Cyclization: When reacted with a dinucleophile, this compound can lead to the formation of eight-membered heterocyclic rings, although this is often in competition with intermolecular polymerization.

-

Cross-Linking Agent: In polymer science, it can be used to link two separate polymer chains, modifying the material's physical properties.[2]

Reaction Schematic

The diagram below outlines the versatile reactivity of this compound with various nucleophiles.

Caption: Key nucleophilic substitution reactions of this compound.

Application in Drug Discovery and Development

The incorporation of chlorine atoms is a well-established strategy in medicinal chemistry to modulate a drug candidate's pharmacokinetic and pharmacodynamic properties.[13] While this compound is not typically incorporated directly as a final drug substance, its role as a linker is paramount. The seven-carbon chain provides a flexible, lipophilic spacer to connect two pharmacophores. This is a critical strategy in the design of:

-

Bivalent Ligands: Molecules designed to bind to two receptor sites simultaneously, often leading to enhanced affinity and selectivity.

-

PROTACs (Proteolysis-Targeting Chimeras): Where a linker connects a protein-of-interest binder to an E3 ligase ligand. The length and flexibility of the linker are crucial for optimal ternary complex formation.

-

Antiviral and Antibacterial Agents: It can serve as a foundational building block in the early stages of synthesizing more complex heterocyclic systems with antimicrobial activity.[2][4]

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is classified as a hazardous substance requiring careful handling.

Hazard Identification and First Aid

Based on the Globally Harmonized System (GHS), this compound presents the following hazards:

| Hazard Class | GHS Statement | Pictogram |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning |

Source: ECHA C&L Inventory[6]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[14][15]

-

Skin Contact: Immediately remove contaminated clothing. Wash off with soap and plenty of water.[14][15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14] If irritation persists, seek medical attention.[15]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[14]

Handling and Storage Protocol

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing vapors.[14]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] Keep away from heat, sparks, and open flames.[15]

-

Spill Management: In case of a spill, evacuate the area. Use a suitable absorbent material to collect the spill and dispose of it as hazardous waste. Prevent entry into drains.[15]

Conclusion

This compound (CAS 821-76-1) is a fundamentally important chemical intermediate whose value lies in its structural simplicity and bifunctional reactivity. For the research scientist, it is not merely a reagent but a strategic tool for molecular construction. Its ability to act as a flexible seven-carbon linker enables the rational design of complex molecules, from specialty polymers to advanced pharmaceutical candidates. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for unlocking its full potential in the laboratory and beyond.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Organic Synthesis Intermediate for Industrial Applications.

- Guidechem. (n.d.). 821-76-1 this compound C7H14Cl2, Formula,NMR,Boiling Point,Density,Flash Point.

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 821-76-1).

- ChemicalBook. (n.d.). This compound CAS#: 821-76-1.

- ChemBK. (2024). This compound.

- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). This compound: Comprehensive Technical Specifications and Industrial Applications.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- National Institute of Standards and Technology. (n.d.). This compound IR Spectrum. NIST Chemistry WebBook.

- ChemicalBook. (2025). 1,7-Dichloroheptan-4-one - Safety Data Sheet. Retrieved from ChemicalBook. (Note: While for a related compound, the general handling advice for alkyl halides is applicable).

- TCI Chemicals. (2025). SAFETY DATA SHEET.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- Wiley-VCH. (n.d.). This compound - Optional[1H NMR] - Chemical Shifts. SpectraBase.

- Wiley-VCH. (n.d.). This compound - Optional[13C NMR] - Spectrum. SpectraBase.

- Benchchem. (n.d.). This compound | 821-76-1.

- National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound | C7H14Cl2 | CID 69965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. This compound (CAS 821-76-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. This compound CAS#: 821-76-1 [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound [webbook.nist.gov]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemicalbook.com [chemicalbook.com]

- 15. tcichemicals.com [tcichemicals.com]

molecular weight and formula of 1,7-dichloroheptane

An In-Depth Technical Guide to 1,7-Dichloroheptane: Properties, Synthesis, and Applications

Introduction

This compound is a bifunctional organochlorine compound belonging to the dichlorohaloalkane class. Its defining feature is a seven-carbon aliphatic chain with chlorine atoms at the terminal positions (1 and 7). This symmetrical structure provides two reactive sites at opposite ends of a flexible hydrocarbon linker, making it a valuable and versatile intermediate in organic synthesis.[1] Its utility is particularly pronounced in the construction of larger, more complex molecular architectures, serving as a foundational building block in fields ranging from polymer chemistry to pharmaceutical drug discovery.[1][2][3] This guide provides a comprehensive technical overview of its chemical properties, a detailed synthesis protocol, key applications, and essential safety guidelines for researchers and drug development professionals.

Chemical Identity and Properties

Accurate identification and understanding of a compound's physicochemical properties are fundamental to its effective use in a laboratory setting.

Chemical Structure and Identifiers

The structure of this compound consists of a heptane backbone with two chlorine substituents.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative method for the synthesis of this compound from 1,7-heptanediol. [2] Materials and Reagents:

-

1,7-Heptanediol (1.0 mol, 132 g)

-

Concentrated Hydrochloric Acid (2.2 mol)

-

Triethylamine Hydrochloride (Et₃N·HCl) (137 g)

-

Ethyl Acetate

-

Water (for extraction)

-

Anhydrous Sodium Sulfate (for drying)

Procedure:

-

Reaction Setup: In a suitable reaction vessel equipped with a reflux condenser and magnetic stirrer, combine 1,7-heptanediol (132 g, 1 mol), concentrated hydrochloric acid (2.2 mol), and triethylamine hydrochloride (137 g).

-

Heating: Heat the mixture to 100-110°C. Maintain this temperature for 2-3 hours, monitoring the reaction progress (e.g., by TLC or GC) until the starting material is consumed.

-

Acid Removal: After the reaction is complete, cool the mixture slightly. Concentrate the solution under reduced pressure to remove and recover the excess concentrated hydrochloric acid.

-

Extraction: To the residue, add 200 mL of ethyl acetate and 200 mL of water. Transfer to a separatory funnel and shake vigorously. Allow the layers to separate and collect the upper organic (ethyl acetate) layer.

-

Repeat Extraction: Extract the aqueous layer two more times with 200 mL portions of ethyl acetate.

-

Combine and Dry: Combine all the organic extracts. Dry the combined solution over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent. Purify the resulting solution by distillation to yield this compound. A typical yield is around 88.5%. [2]

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a highly useful building block.

-

Organic Synthesis Intermediate: It is widely used as a starting material for creating new chemical compounds and advanced materials. [3]The two terminal chlorine atoms serve as reactive handles for various coupling and substitution reactions. [3]* Pharmaceutical Research: In drug discovery, it can serve as a flexible linker to connect two different pharmacophores or as a foundational scaffold for building more complex molecules. [3][]The seven-carbon chain provides specific spatial separation and conformational flexibility between reactive ends.

-

Polymer Chemistry: Its ability to react at both ends makes it an ideal monomer or cross-linking agent for the synthesis of specialty polymers and materials where a seven-carbon tether is desired. [1]

Safety, Handling, and Disposal

Proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification

The compound is classified with specific hazards according to the Globally Harmonized System (GHS).

Table 3: GHS Hazard Information

| Hazard Code | Description | Class | Source |

|---|---|---|---|

| H315 | Causes skin irritation | Skin Irritation, Category 2 | [5] |

| H319 | Causes serious eye irritation | Eye Irritation, Category 2 | [5]|

Recommended Handling Procedures

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood. [6][7]* Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves, tightly fitting safety goggles, and a lab coat. [6]* Safe Handling Practices: Avoid contact with skin and eyes. [6]Prevent the formation of aerosols or mists. Keep away from heat, sparks, and open flames. [8]Take precautionary measures against static discharge. [8]

Storage and Stability

Store containers tightly closed in a dry, cool, and well-ventilated place away from incompatible materials. [6][8]The product is chemically stable under standard ambient conditions. [7]

Disposal Considerations

This compound and its containers must be disposed of as hazardous waste. [7]Disposal should be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. [6]Do not allow the chemical to enter drains or sewer systems. [6][8]

Conclusion

This compound is a significant chemical intermediate defined by its molecular formula, C₇H₁₄Cl₂, and molecular weight of 169.09 g/mol . Its value to researchers and drug development professionals lies in its bifunctional nature, which allows it to act as a versatile seven-carbon linker in complex organic syntheses. A thorough understanding of its properties, synthesis from 1,7-heptanediol, and strict adherence to safety protocols are paramount for its successful and safe application in the laboratory.

References

-

This compound. NIST Chemistry WebBook, SRD 69. [Link]

-

This compound. NIST Chemistry WebBook, SRD 69. [Link]

-

This compound. ChemBK. [Link]

-

Chemical Properties of this compound (CAS 821-76-1). Cheméo. [Link]

-

This compound | C7H14Cl2 | CID 69965. PubChem, National Institutes of Health. [Link]

-

This compound: A Versatile Organic Synthesis Intermediate for Industrial Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

This compound Phase change data. NIST Chemistry WebBook, SRD 69. [Link]

-

Synthesis of 7,7-dichlorobicyclo[4.1.0]heptane (7,7-dichlornorcarane) from cyclohexene. Organic Chemistry Portal. [Link]

Sources

Introduction: The Significance of Physicochemical Properties in Research and Development

An In-Depth Technical Guide to the Physicochemical Properties of 1,7-Dichloroheptane

For Researchers, Scientists, and Drug Development Professionals

This compound, a dichlorinated alkane, serves as a versatile intermediate in organic synthesis, finding applications in the pharmaceutical and fine chemical industries.[1] A thorough understanding of its fundamental physical properties, such as boiling point and density, is paramount for its effective use. These parameters are critical for process design, purification techniques like distillation, reaction kinetics, and ensuring the safety and reproducibility of experimental protocols.

Haloalkanes, such as this compound, generally exhibit higher boiling points than their parent alkanes due to increased molecular mass and stronger intermolecular forces, namely dipole-dipole interactions and van der Waals forces.[2][3] The density of haloalkanes also tends to be greater than that of hydrocarbons with the same number of carbon atoms.[2]

Core Physicochemical Data of this compound

The boiling point and density of this compound have been reported in various chemical databases. It is important to note that slight variations in reported values can exist due to different experimental conditions and measurement techniques.

| Property | Value | Units | Source(s) |

| Boiling Point | ~198.96 (estimate) | °C | [4][5] |

| 220.6 at 760 mmHg | °C | [1] | |

| 397.7 at 0.047 bar | K | [6] | |

| Density | 1.045 | g/mL | [7] |

| 1.0408 | g/cm³ | [4][5] | |

| 1.013 | g/mL | [1] |

Molecular Formula: C₇H₁₄Cl₂[8] Molecular Weight: 169.09 g/mol [9]

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a pure substance, the boiling point is a characteristic physical constant.

Causality Behind Experimental Choices:

The choice of method for boiling point determination often depends on the quantity of the sample available. For larger volumes, a simple distillation setup is effective. However, in research and development settings where sample quantities may be limited, a micro-boiling point determination method is preferable. The Thiele tube method is a classic and reliable micro-scale technique that requires less than 0.5 mL of the sample.[10]

Protocol 1: Micro-Boiling Point Determination using a Thiele Tube

This protocol describes a self-validating system for accurately determining the boiling point of a small liquid sample.

Materials:

-

This compound sample (~0.5 mL)

-

Thiele tube

-

Mineral oil

-

Thermometer (-10 to 250 °C)

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Bunsen burner or heating mantle

-

Safety goggles and lab coat

Step-by-Step Methodology:

-

Apparatus Setup:

-

Fill the Thiele tube with mineral oil to a level just above the top of the side arm.

-

Attach a small test tube containing the this compound sample to the thermometer using a rubber band. The bottom of the test tube should be aligned with the thermometer bulb.

-

Place a capillary tube, with the sealed end up, inside the test tube containing the sample.

-

Suspend the thermometer assembly in the Thiele tube, ensuring the sample is immersed in the mineral oil.

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle. The design of the Thiele tube ensures uniform heating of the oil bath through convection.

-

As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.

-

-

Boiling Point Determination:

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. At the point when the bubbling ceases and the liquid just begins to enter the capillary tube, record the temperature on the thermometer. This temperature is the boiling point of the this compound.[10]

-

-

Validation:

-

To ensure accuracy, allow the apparatus to cool further, then reheat it to obtain a second reading. A consistent boiling point across multiple measurements validates the result.

-

Experimental Determination of Density

Density is a fundamental physical property defined as the mass of a substance per unit volume. For liquids, it is typically measured in grams per milliliter (g/mL) or grams per cubic centimeter (g/cm³).

Causality Behind Experimental Choices:

The determination of a liquid's density requires accurate measurements of both its mass and volume. An analytical balance provides precise mass measurements, while volumetric glassware, such as a graduated cylinder or a pycnometer (for higher accuracy), is used for volume determination.[11][12] The protocol below employs a straightforward method using a graduated cylinder, which is suitable for most laboratory applications.

Protocol 2: Density Determination of a Liquid

This protocol provides a self-validating system for the precise measurement of a liquid's density.

Materials:

-

This compound sample

-

10 mL or 25 mL graduated cylinder

-

Analytical balance

-

Pipette

-

Safety goggles and lab coat

Step-by-Step Methodology:

-

Mass of the Empty Graduated Cylinder:

-

Ensure the graduated cylinder is clean and completely dry.

-

Place the empty graduated cylinder on the analytical balance and record its mass.

-

-

Measurement of Sample Volume and Mass:

-

Carefully add a known volume of this compound (e.g., 5.0 mL) to the graduated cylinder using a pipette. Read the volume from the bottom of the meniscus.

-

Place the graduated cylinder containing the sample on the analytical balance and record the total mass.

-

-

Calculation of Density:

-

Subtract the mass of the empty graduated cylinder from the total mass to determine the mass of the this compound sample.

-

Calculate the density using the formula: Density = Mass / Volume .

-

-

Validation through Repetition:

-

To ensure the accuracy and reproducibility of the measurement, repeat the procedure at least two more times with different volumes of the sample.

-

Calculate the average of the density measurements. Consistent results across the trials validate the determined density.

-

Workflow for Physicochemical Property Determination

The following diagram illustrates the logical flow for the experimental determination of the boiling point and density of this compound.

Caption: Experimental workflows for determining the boiling point and density of this compound.

Conclusion

The accurate determination of the boiling point and density of this compound is essential for its application in scientific research and drug development. The protocols outlined in this guide provide robust and validated methods for obtaining these critical physicochemical parameters. By understanding the principles behind these measurements and adhering to meticulous experimental techniques, researchers can ensure the quality and reliability of their work.

References

-

Stenutz, R. This compound. Available at: [Link].

-

Cheméo. Chemical Properties of this compound (CAS 821-76-1). Available at: [Link].

-

National Center for Biotechnology Information. This compound | C7H14Cl2 | CID 69965. PubChem. Available at: [Link].

-

CK-12 Foundation. Physical Properties of Haloalkanes and Haloarenes. Available at: [Link].

-

National Institute of Standards and Technology. This compound - Phase change data. NIST Chemistry WebBook. Available at: [Link].

-

National Institute of Standards and Technology. This compound. NIST Chemistry WebBook. Available at: [Link].

-

Chemistry LibreTexts. 2: The Density of Liquids and Solids (Experiment). Available at: [Link].

-

JoVE. Video: Determining the Density of a Solid and Liquid. Available at: [Link].

-

National Institute of Standards and Technology. This compound - Mass spectrum (electron ionization). NIST Chemistry WebBook. Available at: [Link].

-

Testbook. Physical Properties of Haloalkanes: Density, Melting & Boiling Point, Solubility. Available at: [Link].

-

ChemBK. This compound. Available at: [Link].

-

Royal Society of Chemistry. Measuring density | Class experiment. RSC Education. Available at: [Link].

-

YouTube. Determining the density of solids and liquids. The Lab Activity. Available at: [Link].

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. Available at: [Link].

-

Chemistry LibreTexts. 6.1: Physical Properties of Haloalkanes. Available at: [Link].

-

University of Calgary. Micro-boiling point measurement. Available at: [Link].

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound CAS#: 821-76-1 [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound [stenutz.eu]

- 8. This compound [webbook.nist.gov]

- 9. This compound | C7H14Cl2 | CID 69965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Video: Determining the Density of a Solid and Liquid [jove.com]

1,7-dichloroheptane spectral data (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectral Analysis of 1,7-Dichloroheptane

Introduction

This compound (CAS No. 821-76-1) is a halogenated alkane with the molecular formula C₇H₁₄Cl₂.[1][2][3][4][5] This colorless liquid serves as a versatile intermediate in various fields of organic synthesis, including the production of pharmaceuticals and agrochemicals.[6] Accurate characterization of this compound is paramount for ensuring reaction success and product purity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the unambiguous identification and structural elucidation of this compound.

This guide provides a detailed analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectral data for this compound. As a senior application scientist, the focus will be not only on the data itself but on the underlying principles and experimental considerations that lead to a robust and reliable characterization of the molecule.

Molecular Structure & Symmetry Considerations

Understanding the molecule's structure is the first step in predicting and interpreting its spectral output. This compound is a symmetrical molecule, which significantly simplifies its NMR spectra.

Caption: Symmetrical structure of this compound highlighting equivalent carbon atoms.

Due to the plane of symmetry at the C4 carbon, there are only four unique carbon environments (C1, C2, C3, C4) and four corresponding unique proton environments. This symmetry is key to interpreting the resulting spectra.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different proton types and their connectivity.

Expertise & Experience: The 'Why' Behind Experimental Choices

The choice of solvent is critical. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar analytes like this compound because it dissolves the sample well and its residual proton signal (at ~7.26 ppm) does not typically interfere with the aliphatic signals of the analyte.[7] Tetramethylsilane (TMS) is used as an internal standard (0 ppm) because it is chemically inert and its sharp, single peak is easily distinguishable.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃ in a clean, dry NMR tube.

-

Standard Addition: Add a small drop of TMS as an internal reference.

-

Shimming: Place the sample in the NMR spectrometer and perform shimming to optimize the homogeneity of the magnetic field, ensuring sharp, well-resolved peaks.

-

Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 8 or 16) should be averaged to achieve a good signal-to-noise ratio.

Data Interpretation and Analysis

The electronegativity of the chlorine atoms causes a deshielding effect, shifting the signals of adjacent protons downfield (to a higher ppm value). This effect diminishes with distance from the chlorine atom.

-

Protons on C1 (and C7): These protons are directly attached to the carbon bearing a chlorine atom. They are the most deshielded and will appear furthest downfield. Their signal will be a triplet due to coupling with the two adjacent protons on C2.

-

Protons on C2 (and C6): These protons are adjacent to both the C1-protons and C3-protons. They will appear as a multiplet.

-

Protons on C3 (and C5): Further from the chlorine, these protons are more shielded than the C2 protons and will also appear as a multiplet.

-

Protons on C4: This is the most shielded set of protons, located in the center of the molecule, and will appear furthest upfield as a multiplet.

¹H NMR Data Summary

| Position | Chemical Shift (ppm, predicted) | Multiplicity | Integration |

| H on C1, C7 | ~3.5 | Triplet (t) | 4H |

| H on C2, C6 | ~1.8 | Multiplet (m) | 4H |

| H on C3, C5 | ~1.4 | Multiplet (m) | 4H |

| H on C4 | ~1.3 | Multiplet (m) | 2H |

Note: Actual chemical shifts can vary slightly based on the solvent and spectrometer frequency.[7]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon backbone of the molecule.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This technique removes C-H coupling, resulting in a single, sharp peak for each unique carbon environment. A greater number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

Data Interpretation and Analysis

As predicted by the molecule's symmetry, the proton-decoupled ¹³C NMR spectrum will show four distinct signals. The deshielding effect of the chlorine atom is also prominent here, causing the carbon atom directly bonded to it (C1) to have the largest chemical shift.

-

C1 (and C7): Directly attached to chlorine, this carbon is the most deshielded.

-

C2 (and C6): The inductive effect of chlorine is still felt, making this carbon signal appear downfield from C3 and C4.

-

C3 (and C5): Less affected by the chlorine atom.

-

C4: The most shielded carbon, appearing furthest upfield.

¹³C NMR Data Summary

| Position | Chemical Shift (ppm) |

| C1, C7 | 45.2 |

| C2, C6 | 32.5 |

| C3, C5 | 26.6 |

| C4 | 28.7 |

| Data sourced from SpectraBase using CDCl₃ as a solvent.[8] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a single drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Background Scan: Perform a background scan of the empty spectrometer to account for atmospheric CO₂ and water vapor.

-

Sample Scan: Place the prepared salt plates in the spectrometer and acquire the spectrum.

Data Interpretation and Analysis

The IR spectrum of this compound is characterized by vibrations associated with its alkyl chain and the carbon-chlorine bonds.

-

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of sp³ C-H stretching vibrations.

-

C-H Bending: Absorptions around 1465 cm⁻¹ correspond to the scissoring/bending vibrations of the CH₂ groups.

-

C-Cl Stretching: The C-Cl bond stretch typically appears as a strong absorption in the fingerprint region, generally between 600-800 cm⁻¹. This is a key diagnostic peak for identifying halogenated alkanes.

IR Data Summary

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~2930 | C-H Stretch (sp³) | Strong |

| ~2855 | C-H Stretch (sp³) | Strong |

| ~1460 | C-H Bend (CH₂) | Medium |

| ~725 | C-Cl Stretch | Strong |

| Data is based on the gas-phase IR spectrum from the NIST Chemistry WebBook.[2] |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, causing ionization and fragmentation. The resulting mass-to-charge ratio (m/z) of the molecular ion and its fragments provides the molecular weight and structural information.

Expertise & Experience: Trustworthiness of Isotopic Patterns

A key self-validating system in the mass spectrum of a chloro-compound is the isotopic pattern of chlorine. Naturally occurring chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with one chlorine atom will show two peaks in a ~3:1 ratio (M and M+2). For a molecule with two chlorine atoms, like this compound, a characteristic pattern of three peaks (M, M+2, M+4) will be observed in a ratio of approximately 9:6:1. This pattern is a definitive confirmation of the presence of two chlorine atoms.

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like dichloromethane or hexane.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet. The GC separates the analyte from any impurities before it enters the mass spectrometer.

-

Ionization: The sample is ionized in the MS source, typically using a 70 eV electron beam for EI.

-

Detection: The resulting ions are separated by their m/z ratio and detected.

Data Interpretation and Analysis

The mass spectrum will show the molecular ion peak and various fragment ions.

-

Molecular Ion (M⁺): The molecular weight of this compound is 169.09 g/mol .[1][3] The molecular ion peak cluster should appear around m/z 168, 170, and 172, corresponding to the combinations of ³⁵Cl and ³⁷Cl isotopes.

-

Fragmentation: Common fragmentation patterns for alkyl halides include the loss of a chlorine atom (M-Cl) and alpha-cleavage. A prominent fragmentation pathway involves the loss of HCl, leading to a peak at m/z 132. Another common fragmentation results in the formation of a chloropropyl or chlorobutyl cation. The base peak (most intense peak) is often observed at m/z 55, corresponding to the C₄H₇⁺ cation.[1]

Caption: Simplified MS fragmentation pathway for this compound.

Mass Spectrometry Data Summary

| m/z | Proposed Fragment | Significance |

| 168, 170, 172 | [C₇H₁₄Cl₂]⁺ | Molecular Ion Cluster |

| 132, 134 | [C₇H₁₃Cl]⁺ | Loss of HCl |

| 91, 93 | [C₄H₈Cl]⁺ | Alpha-cleavage fragment |

| 55 | [C₄H₇]⁺ | Base Peak |

| Data interpreted from NIST Mass Spectrometry Data Center.[1][3] |

Safety and Handling

This compound is classified as causing skin and serious eye irritation.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and definitive characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and highlight the molecule's symmetry. IR spectroscopy identifies the key functional groups, namely the alkyl C-H and C-Cl bonds. Finally, Mass Spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns, including the crucial isotopic distribution for two chlorine atoms. Together, these techniques provide a self-validating system for the unambiguous identification of the compound, which is essential for researchers and professionals in drug development and chemical synthesis.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69965, this compound. Retrieved from [Link]

-

NIST / TRC Web Thermo Tables (2025). This compound: IR Spectrum. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

-

NIST / TRC Web Thermo Tables (2025). This compound: Mass spectrum (electron ionization). In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

-

Wiley-VCH GmbH (2025). This compound - Optional[13C NMR] - Spectrum - SpectraBase. Retrieved from [Link]

-

Université du Luxembourg (2025). This compound (C7H14Cl2) - PubChemLite. Retrieved from [Link]

-

NIST / TRC Web Thermo Tables (2025). This compound: Notes. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

-

Wiley-VCH GmbH (2025). This compound - Optional[1H NMR] - Chemical Shifts - SpectraBase. Retrieved from [Link]

Sources

- 1. This compound | C7H14Cl2 | CID 69965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound | 821-76-1 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. Page loading... [guidechem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

Thermochemical Data for 1,7-Dichloroheptane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical data for 1,7-dichloroheptane, a molecule of interest in various chemical synthesis and pharmaceutical development processes. The guide delves into the critical thermochemical properties, including enthalpy of formation, standard entropy, and heat capacity, which are fundamental to understanding and modeling the energetic behavior of this compound. Recognizing the frequent scarcity of extensive experimental data for specialized chemical entities, this document emphasizes the methodologies for both the experimental determination and computational estimation of these properties. We will explore the foundational principles of calorimetry, the application of group additivity methods, and the power of modern quantum chemical calculations. This guide aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to critically evaluate and apply thermochemical data for this compound in their work, ensuring scientific integrity and advancing research and development.

The Significance of Thermochemical Data in Scientific Research

Thermochemical data, such as the standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp), are cornerstones of chemical thermodynamics. This information is indispensable for a wide range of applications, from predicting the feasibility and spontaneity of chemical reactions to designing and optimizing industrial chemical processes. In the context of drug development, a thorough understanding of the thermochemical properties of molecules like this compound is crucial for:

-

Reaction Engineering and Safety: Predicting the heat released or absorbed during a chemical reaction is paramount for safe process design and scale-up.

-

Computational Modeling: Accurate thermochemical data serves as essential input for molecular modeling and simulation studies, aiding in the prediction of reaction mechanisms and kinetics.

-

Understanding Molecular Stability: The enthalpy of formation provides a direct measure of the intrinsic stability of a molecule.

Given its bifunctional nature as a dichloroalkane, this compound can serve as a precursor in the synthesis of various more complex molecules, making the understanding of its energetic properties particularly relevant.[1]

Methodologies for Determining Thermochemical Properties

The acquisition of reliable thermochemical data can be approached through two primary avenues: direct experimental measurement and computational estimation. Each approach has its own set of principles, advantages, and limitations.

Experimental Determination: The Gold Standard of Calorimetry

The most direct and accurate method for determining the enthalpy of chemical reactions is calorimetry, the science of measuring heat flow.[1][2] For a compound like this compound, combustion calorimetry is a principal technique for determining its standard enthalpy of formation.

2.1.1. The Causality Behind Experimental Choices in Combustion Calorimetry

The core principle of combustion calorimetry is to completely combust a known mass of the substance in a high-pressure oxygen atmosphere within a sealed container known as a bomb calorimeter. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is meticulously measured.

The choice of an oxygen-rich environment ensures the complete conversion of the organic compound to its constituent oxides in their standard states (e.g., CO2(g), H2O(l), and HCl(aq) for a chloroalkane). This complete combustion is critical for a well-defined final state, which is essential for accurate enthalpy calculations using Hess's Law.

2.1.2. Self-Validating System: A Step-by-Step Protocol for Combustion Calorimetry

A robust calorimetric experiment is a self-validating system. This is achieved through careful calibration and control of all experimental variables.

Step 1: Calibration of the Calorimeter

-

A substance with a precisely known heat of combustion, such as benzoic acid, is burned in the calorimeter.

-

The observed temperature rise allows for the calculation of the heat capacity of the calorimeter system (Ccalorimeter). This calibration step is crucial as it accounts for the heat absorbed by the calorimeter components themselves.

Step 2: Sample Preparation and Combustion

-

A precisely weighed sample of this compound is placed in the calorimeter's sample holder.

-

The bomb is sealed, pressurized with pure oxygen, and submerged in a known mass of water.

-

The initial temperature of the water is recorded.

-

The sample is ignited, and the temperature of the water is monitored until it reaches a maximum and then begins to cool.

Step 3: Data Analysis and Enthalpy Calculation

-

The heat released by the reaction (q_reaction) is calculated from the temperature change of the water and the heat capacity of the calorimeter.

-

Using the balanced chemical equation for the combustion of this compound, the molar enthalpy of combustion is determined.

-

Finally, Hess's Law is applied to calculate the standard enthalpy of formation of this compound. This involves using the known standard enthalpies of formation of the combustion products (CO2, H2O, and HCl).

Diagram of the Experimental Workflow for Combustion Calorimetry

Caption: Workflow for determining the standard enthalpy of formation using combustion calorimetry.

Computational Approaches: Bridging Data Gaps

When experimental data is unavailable or difficult to obtain, computational methods provide a powerful alternative for estimating thermochemical properties.

2.2.1. Group Additivity Methods: The Joback Method

Group additivity methods are empirical approaches that estimate thermochemical properties by summing the contributions of individual functional groups within a molecule. The Joback method is a widely used example of this approach.[3]

The Rationale Behind the Joback Method The underlying assumption of the Joback method is that the thermochemical properties of a molecule can be approximated by the sum of the properties of its constituent parts, with corrections for molecular structure.[3] This method is computationally inexpensive and can provide rapid estimations.

Workflow for the Joback Method

-